3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride
Overview
Description
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H5ClN2O2·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 3-Amino-2-pyridinecarboxylic acid followed by the introduction of a hydrochloride group. One common method involves the reaction of 3-Amino-2-pyridinecarboxylic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-chloropyridine: Similar structure but lacks the carboxylic acid group.
5-Amino-2-chloropyridine: Similar structure but lacks the carboxylic acid group.
2-Amino-5-chloropyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-amino-5-chloropyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGDOVZENKUHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718818 | |
Record name | 3-Amino-5-chloropyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212378-43-3 | |
Record name | 3-Amino-5-chloropyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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